Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate
Description
Ethyl 2-(2-chloropyridin-3-yl)thiazole-4-carboxylate (CAS: 400776-17-2) is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 2-chloropyridin-3-yl group and at position 4 with an ethyl carboxylate ester. This structure combines electron-deficient aromatic systems (chloropyridine) with a polar ester group, influencing its physicochemical and biological properties. The compound is primarily utilized in pharmaceutical research, particularly as a precursor in synthesizing bioactive molecules targeting cancer and microbial infections .
Properties
Molecular Formula |
C11H9ClN2O2S |
|---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
ethyl 2-(2-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-4-3-5-13-9(7)12/h3-6H,2H2,1H3 |
InChI Key |
SOYZYDLLHZUZQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl 2-(2-chloropyridin-3-yl)thiazole-4-carboxylate generally involves the construction of the thiazole ring followed by substitution on the pyridine ring or vice versa. The key steps include:
- Formation of the thiazole ring via Hantzsch-type reactions or cyclization of appropriate precursors.
- Introduction of the 2-chloropyridin-3-yl substituent through nucleophilic substitution or cross-coupling reactions.
- Functional group transformations to install the ethyl ester at the 4-position of the thiazole ring.
Detailed Synthetic Routes
Nucleophilic Substitution on Pyridine Ring
Ethyl 2-(6-chloropyridin-3-yl)-4-methylthiazole-5-carboxylate can be reacted with nucleophiles such as imidazole in the presence of cesium carbonate in dry DMF at 100 °C for 6 hours to substitute the chlorine atom on the pyridine ring, demonstrating the feasibility of functionalization at the 2-chloropyridin-3-yl moiety.
- Reagents: Imidazole, Cs2CO3.
- Solvent: Dry DMF.
- Temperature: 100 °C.
- Time: 6 hours.
This method highlights the versatility of the chloropyridine substituent for further derivatization.
Multi-step Synthesis via Diazotization and Carbonyl Insertion
A patented method describes a four-step synthesis starting from 2-(2-aminothiazole-4-yl) ethyl acetate to obtain 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, a close analog to the target compound. The steps are:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization and bromination of 2-(2-aminothiazole-4-yl) ethyl acetate in dichloromethane | Room temperature, addition of bromination and diazotization reagents | 2-(2-bromothiazole-4-yl) ethyl acetate |
| 2 | Reduction of brominated intermediate in ethanol | 0 °C to room temperature, reducing agent | 2-(2-bromothiazole-4-yl) ethane-1-alcohol |
| 3 | Carbonyl insertion reaction in ethanol under CO atmosphere with triethylamine and catalyst | 80 °C, CO atmosphere | 4-(2-hydroxyethyl)thiazole-2-carboxylic acid ethyl ester |
| 4 | Chlorination of hydroxyethyl intermediate with thionyl chloride | Mild conditions | 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester |
This method emphasizes mild reaction conditions, environmental friendliness, and operational simplicity.
Cyclization with Ethyl Bromopyruvate
Another synthetic approach involves refluxing 1-(2-nitrobenzylidene)thiosemicarbazide with ethyl bromopyruvate in absolute ethanol for 4 hours, yielding ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate analogs. Though this example uses a nitrobenzylidene substituent, it demonstrates the utility of ethyl bromopyruvate in constructing thiazole carboxylates.
- Yield: 82%.
- Melting point: Above 300 °C.
This method may be adapted for the synthesis of this compound by substituting appropriate starting materials.
Comparative Data Table of Preparation Methods
Research Outcomes and Notes
- The Hantzsch reaction provides a robust route to construct the thiazole ring with pyridine substituents, yielding stable ethyl ester derivatives suitable for further modification.
- Nucleophilic substitution on the 2-chloropyridin-3-yl moiety allows for diverse functionalization, expanding the compound’s utility in drug design.
- The patented four-step synthesis involving diazotization, reduction, carbonyl insertion, and chlorination offers a clean, mild, and scalable method to produce chloroethyl-substituted thiazole esters, which are structurally related to the target compound.
- Cyclization reactions with ethyl bromopyruvate demonstrate efficient formation of thiazole carboxylates with good yields and purity, which can be tailored by changing the substituents on the starting materials.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The ester group can react with amines to form amides, expanding its chemical versatility.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted thiazole derivatives with varied functional groups.
- Oxidized or reduced forms of the thiazole ring.
- Amide derivatives from ester-amine condensation .
Scientific Research Applications
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer properties.
Agrochemicals: Used in the development of insecticides and herbicides due to its bioactive nature.
Material Science: Incorporated into polymers and advanced materials for enhanced properties
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in microbial and cancer cells.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication
Comparison with Similar Compounds
Structural Modifications and Positional Isomerism
Key analogs differ in substituent positions and functional groups:
Key Observations :
- Halogen Type : Bromine at pyridine C5 (CAS 1552599-43-5) increases molecular weight and lipophilicity (logP), which may enhance membrane permeability .
- Aromatic System Replacement : Replacing chloropyridine with dichlorophenyl (CAS 1185155-89-8) increases steric bulk and toxicity, limiting therapeutic utility .
Key Insights :
- The chloropyridinyl group in the target compound may enhance binding to hydrophobic pockets in proteins like β-catenin compared to hydrophilic hydrazinyl derivatives .
- Amino-substituted analogs () exhibit direct anticancer activity, suggesting that electron-donating groups at thiazole C2 improve interaction with DNA or enzymes .
Physicochemical and ADMET Properties
- LogP : The target compound’s logP (estimated ~2.5) is lower than brominated (logP ~3.0) or trifluoromethyl analogs (logP ~3.2), impacting bioavailability .
- Metabolic Stability : The chlorine atom may increase susceptibility to oxidative metabolism compared to CF₃-containing analogs .
- Toxicity : Dichlorophenyl analogs (CAS 1185155-89-8) exhibit higher acute toxicity (GHS Class 1B), likely due to bioaccumulation .
Biological Activity
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal and agricultural chemistry. This article explores its biological activity, mechanisms of action, and applications based on a review of diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a chlorinated pyridine moiety, which contributes to its unique reactivity and biological properties. The presence of the chlorine atom on the pyridine ring allows for various substitution reactions, enhancing the compound's versatility in synthetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to:
- Inhibit Enzymatic Activity : The compound can inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Disrupt Metabolic Processes : In agricultural applications, it may interfere with the metabolic processes of pests, leading to their elimination.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess:
- Fungicidal Activity : Effective against various fungal strains at concentrations as low as 50 μg/mL .
- Antibacterial Properties : Compounds have demonstrated activity against bacterial strains by disrupting peptidoglycan biosynthesis pathways.
Antiviral Activity
This compound has also been investigated for its antiviral potential. A related compound showed effectiveness against the Hepatitis C virus, indicating a broader spectrum of antiviral activity among thiazole derivatives .
Case Studies
- High Throughput Screening (HTS) : A study utilizing HTS identified this compound as a lead compound in enforcing Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and stem cell research .
- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their biological activities. The results indicated that many compounds exhibited significant antifungal and antibacterial activities, reinforcing the importance of the thiazole scaffold in drug development .
Data Table: Biological Activities of this compound
| Activity Type | Concentration (μg/mL) | Observed Effect |
|---|---|---|
| Antifungal | 50 | Good fungicidal activity |
| Antibacterial | Varies | Disruption of peptidoglycan biosynthesis |
| Antiviral | 100 | Effective against Hepatitis C virus |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2-chloropyridine derivatives with thiazole precursors. Key steps include:
- Cyanation : Using trimethylsilyl cyanide (TMSCN) and diethylcarbamoyl chloride in anhydrous methanol to introduce nitrile groups .
- Sulfur insertion : Reacting with thiol esters in phosphate-buffered solutions, followed by oxidation with MnO₂ in dichloromethane to form thiazole rings .
- Esterification : Employing ethyl chloroformate under basic conditions to stabilize the carboxylate group .
- Optimization : Solvent polarity (e.g., THF vs. DCM), temperature control (0–50°C), and catalytic systems (e.g., Pd catalysts for cross-coupling) critically affect yield and purity .
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Silica gel column chromatography : Effective for separating intermediates using gradients of cyclohexane/ethyl acetate (e.g., 0–100% ethyl acetate over 20 column volumes) .
- Recrystallization : Suitable for final products, leveraging solubility differences in solvents like dichloromethane or methanol .
- HPLC : Used for high-purity isolation, especially when characterizing bioactive derivatives .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- X-ray crystallography : Resolves atomic coordinates and displacement parameters using SHELXL refinement .
- NMR spectroscopy : and NMR confirm substituent positions (e.g., chloropyridine at C3, thiazole at C2) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNOS) with <1 ppm error .
Advanced Research Questions
Q. What intermediates are critical in the synthesis of this compound, and how do their reactivities influence downstream steps?
- Methodological Answer :
- N-oxide precursors : Serve as electrophilic centers for cyanation; improper handling leads to hydrolysis byproducts .
- Thioester intermediates : Reactivity with MnO₂ determines thiazole ring closure efficiency. Over-oxidation can form sulfones, reducing yield .
- Tin- or silicon-protected intermediates : Enhance regioselectivity in cross-coupling reactions (e.g., Stille couplings) but require strict anhydrous conditions .
Q. How does the chloropyridine-thiazole scaffold influence biological activity, and what mechanisms are hypothesized?
- Methodological Answer :
- Anticancer activity : The compound disrupts β-catenin signaling in colorectal cancer cells, validated via in silico docking and enzyme inhibition assays (IC <10 μM) .
- Electrophilic interactions : The chlorine atom at pyridine C2 enhances binding to cysteine residues in target proteins, as shown in molecular dynamics simulations .
- SAR studies : Analogues with bromine or methyl substitutions exhibit reduced activity, emphasizing the necessity of the 2-chloropyridine motif .
Q. How can contradictory bioactivity data between this compound and its analogs be resolved?
- Methodological Answer :
- Structural comparisons : For example, replacing the ethyl ester with methyl reduces solubility, lowering cellular uptake and apparent activity .
- Assay conditions : Variances in pH (e.g., phosphate buffer vs. TRIS) alter protonation states of the thiazole nitrogen, affecting binding kinetics .
- Metabolic stability : Cytochrome P450-mediated degradation of ethyl esters in hepatic microsomes may explain discrepancies in in vivo vs. in vitro results .
Q. What advanced analytical techniques are essential for studying reaction kinetics and degradation pathways?
- Methodological Answer :
- In situ NMR : Monitors real-time reaction progress (e.g., thiazole ring formation) in deuterated solvents .
- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed carboxylates) under accelerated stability conditions (40°C/75% RH) .
- DFT calculations : Predicts transition states and intermediates for key steps like sulfur insertion, guiding mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
